molecular formula C17H25N3O3 B5012153 N,N-diethyl-1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide

N,N-diethyl-1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide

Cat. No.: B5012153
M. Wt: 319.4 g/mol
InChI Key: JZPGKOUDIBJEAH-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide typically involves the reaction of N,N-diethylpiperidine-3-carboxamide with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidine nitrogen. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.

    Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural rigidity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-nitroaniline: Similar structure but lacks the piperidine ring.

    N,N-diethyl-1-methyl-4-piperidinecarboxamide: Similar structure but lacks the nitrophenyl group.

    N,N-diethyl-4-methyl-1-piperazinecarboxamide: Similar structure but contains a piperazine ring instead of a piperidine ring.

Uniqueness

N,N-diethyl-1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide is unique due to the presence of both the nitrophenyl group and the piperidine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

IUPAC Name

N,N-diethyl-1-[(4-nitrophenyl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-19(4-2)17(21)15-6-5-11-18(13-15)12-14-7-9-16(10-8-14)20(22)23/h7-10,15H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPGKOUDIBJEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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